

The 5,5-Dimethyl-1,3-dioxane Scaffold: Structure and Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5,5-Dimethyl-1,3-dioxane**

Cat. No.: **B027643**

[Get Quote](#)

5,5-Dimethyl-1,3-dioxane is a heterocyclic organic compound featuring a six-membered ring containing two oxygen atoms at positions 1 and 3.^[1] Its defining characteristic is the gem-dimethyl substitution at the C5 position. This structural feature is not trivial; it introduces significant steric hindrance that restricts ring flipping, thereby locking the molecule into a predictable chair conformation. This conformational rigidity is a key principle that underpins many of its advanced applications in stereocontrolled synthesis.^[2]

The parent compound is formed from formaldehyde and 2,2-dimethyl-1,3-propanediol. However, the most common variants in research are those formed from other aldehydes or ketones, resulting in substitution at the C2 position (e.g., 2-phenyl-**5,5-dimethyl-1,3-dioxane**).

Table 1: Physicochemical Properties of **5,5-Dimethyl-1,3-dioxane**

Property	Value	Source
CAS Number	872-98-0	[1]
Molecular Formula	C ₆ H ₁₂ O ₂	[1]
Molecular Weight	116.16 g/mol	[1]
Boiling Point	124-126 °C (397-399 K)	[3]
IUPAC Name	5,5-dimethyl-1,3-dioxane	[1]

| Synonyms | 5,5-Dimethyl-m-dioxane |[\[1\]](#) |

Core Application in Organic Synthesis: The Acetal Protecting Group

The primary and most established application of the **5,5-dimethyl-1,3-dioxane** structure is as a protecting group for aldehydes and ketones.^[2] The formation of this cyclic acetal renders the otherwise reactive carbonyl group inert to a wide range of reaction conditions, particularly those involving nucleophiles and bases such as Grignard reagents, organolithiums, and hydride reducing agents.^{[4][5]}

Causality of Application: The efficacy of this protecting group stems from two key chemical principles. First, the acetal linkage is thermodynamically stable under basic, neutral, oxidative, and reductive conditions.^[2] Second, the formation is a reversible acid-catalyzed equilibrium. This allows for its efficient removal (deprotection) under mild acidic conditions that often leave other functional groups in a complex molecule intact.^{[4][6]} The use of a diol, such as 2,2-dimethyl-1,3-propanediol, is entropically favored over using two separate alcohol molecules, driving the equilibrium towards the formation of the stable six-membered ring.^[7]

Caption: General workflow for carbonyl protection, transformation, and deprotection.

Detailed Protocol: Protection of a Carbonyl (Example: Benzaldehyde)

This protocol describes the formation of 2-phenyl-**5,5-dimethyl-1,3-dioxane**. The procedure is based on standard acid-catalyzed acetalization methods where water is removed to drive the reaction to completion.^[6]

Materials:

- Benzaldehyde
- 2,2-Dimethyl-1,3-propanediol (Neopentyl Glycol)
- Toluene
- p-Toluenesulfonic acid monohydrate ($p\text{-TsOH}\cdot\text{H}_2\text{O}$)
- Saturated aqueous sodium bicarbonate (NaHCO_3)

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Dean-Stark apparatus or molecular sieves

Procedure:

- To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add toluene (approx. 0.4 M relative to the aldehyde).
- Add benzaldehyde (1.0 eq), 2,2-dimethyl-1,3-propanediol (1.1 eq), and a catalytic amount of p-TsOH·H₂O (0.01-0.05 eq).
- Heat the mixture to reflux. The progress of the reaction is monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected.
- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Detailed Protocol: Deprotection of the Acetal

This protocol describes the acid-catalyzed hydrolysis to regenerate the parent carbonyl from its **5,5-dimethyl-1,3-dioxane** acetal.^[8]

Materials:

- 2-Substituted-**5,5-dimethyl-1,3-dioxane**

- Acetone
- Deionized Water
- Hydrochloric Acid (1M aqueous solution)
- Diethyl ether or Dichloromethane (for extraction)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve the **5,5-dimethyl-1,3-dioxane** derivative (1.0 eq) in a mixture of acetone and water (e.g., a 4:1 ratio).
- Add a catalytic amount of 1M HCl. The amount of acid should be sufficient to make the solution acidic (pH 1-2).
- Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Once complete, neutralize the acid by carefully adding saturated NaHCO_3 solution until effervescence ceases.
- Extract the aqueous mixture with an organic solvent like diethyl ether or dichloromethane (3x volumes).
- Combine the organic extracts, wash with brine, and dry over anhydrous Na_2SO_4 .
- Filter the solution and concentrate the solvent under reduced pressure to yield the crude carbonyl compound and the diol by-product.
- Purify the carbonyl compound via column chromatography or distillation to separate it from the water-soluble 2,2-dimethyl-1,3-propanediol.

Applications in Medicinal Chemistry & Drug Discovery

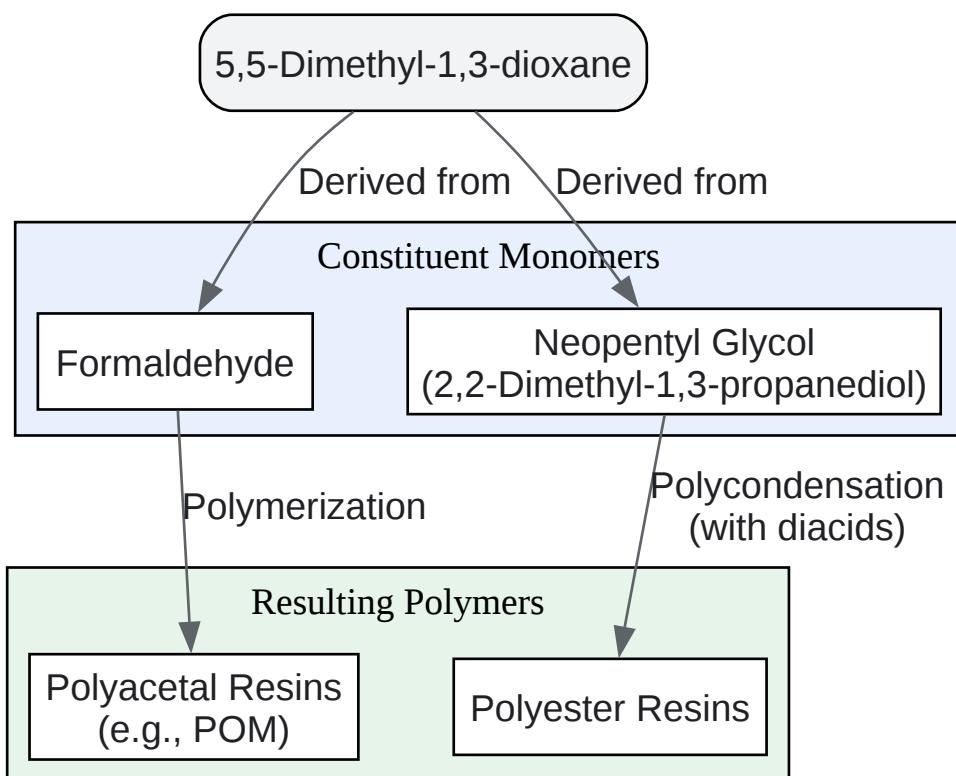
The conformationally rigid 1,3-dioxane ring is recognized as a privileged scaffold in medicinal chemistry. Its well-defined three-dimensional structure allows for the precise spatial orientation of substituents, which is critical for specific interactions with biological targets like protein binding pockets.

Case Study: 5-HT_{1a} Receptor Agonists

Research into novel treatments for anxiety and depression has identified the 1,3-dioxane scaffold as a core component for potent and selective 5-HT_{1a} receptor agonists. In one study, a series of compounds were developed where a 2,2-diphenyl-1,3-dioxane moiety was linked to a known pharmacophore. The resulting lead compound showed high potency as a full agonist at the 5-HT_{1a} receptor and demonstrated significant anxiolytic and antidepressant effects *in vivo*. This highlights the scaffold's ability to serve as a rigid anchor to optimize ligand-receptor interactions.

Case Study: Modulators of Multidrug Resistance (MDR)

Multidrug resistance is a major challenge in cancer chemotherapy, often linked to the overexpression of efflux pumps like P-glycoprotein (P-gp). Scientists have synthesized novel 1,3-dioxane derivatives that act as effective modulators of MDR. By incorporating the dioxane ring as a core aromatic structure and attaching various lipophilic linkers and basic moieties, researchers created compounds that could reverse tumor cell MDR at low concentrations *in vitro*, with some showing better efficacy than established modulators.


Potential in Polymer & Materials Science

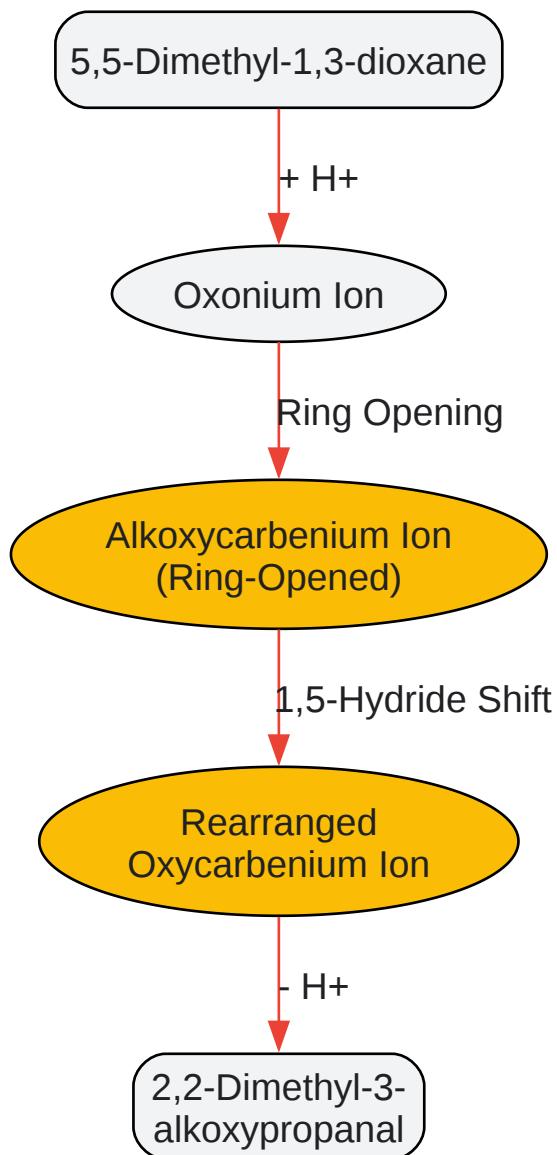
While the **5,5-dimethyl-1,3-dioxane** monomer itself is not widely used in polymerization, its precursor, 2,2-dimethyl-1,3-propanediol (neopentyl glycol or NPG), is a crucial component in the synthesis of high-performance polymers.^[9]

Precursor for Polyacetal and Polyester Resins

NPG is a key monomer used in the production of polyester and alkyd resins for coatings, providing excellent hydrolytic stability, weather resistance, and a good balance of hardness and

flexibility.^[9] Furthermore, polyacetal resins, also known as polyoxymethylene (POM), are engineering thermoplastics produced from the polymerization of formaldehyde. Given that **5,5-dimethyl-1,3-dioxane** is a formal acetal of formaldehyde and NPG, it represents a stable, storable form of its constituent monomers. The synthesis of polyacetal resins often involves the polymerization of formaldehyde in the presence of various comonomers and catalysts, a process to which NPG can be conceptually linked. The properties of these resins are highly valued for their high stiffness, low friction, and excellent dimensional stability.

[Click to download full resolution via product page](#)


Caption: Relationship between **5,5-dimethyl-1,3-dioxane** and its precursor monomers used in polymer synthesis.

Advanced Applications & Future Outlook

Beyond its primary roles, the unique reactivity of the 1,3-dioxane ring opens avenues for more complex chemical transformations.

Acid-Catalyzed Isomerization

Under certain acidic conditions, the **5,5-dimethyl-1,3-dioxane** ring can undergo isomerization. Quantum chemical studies have detailed the mechanism, which involves protonation of an oxygen atom, ring-opening to form a stabilized alkoxycarbenium ion, followed by rearrangement and deprotonation to yield products like 2,2-dimethyl-3-methoxypropanal. This reactivity, while often a side reaction to be avoided during deprotection, could be harnessed for the deliberate synthesis of complex acyclic structures from cyclic precursors.

[Click to download full resolution via product page](#)

Caption: Simplified mechanism of the acid-catalyzed isomerization of a 1,3-dioxane.

Conclusion

5,5-Dimethyl-1,3-dioxane and its derivatives are powerful tools in the arsenal of the modern researcher. Its utility is rooted in the predictable conformational rigidity imparted by the gem-dimethyl group. While its role as a robust protecting group for carbonyls is well-established and indispensable, its growing application as a stereochemical control element and a privileged scaffold in drug discovery points to a vibrant future. As synthetic challenges become more complex, particularly in the fields of total synthesis and medicinal chemistry, the strategic application of this deceptively simple heterocyclic system will undoubtedly continue to enable significant scientific breakthroughs.

References

► Click to expand

- Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. URL
- Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons. Pearson. (2022-07-22). URL
- Acetal As A Protective Group in Organic Synthesis. Scribd. URL
- **5,5-Dimethyl-1,3-dioxane**-2-ethanol.
- **5,5-Dimethyl-1,3-dioxane**.
- Chemical Properties of **5,5-Dimethyl-1,3-dioxane** (CAS 872-98-0). Cheméo. URL
- Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE. (2025-05-22). URL
- acetal. Organic Syntheses Procedure. URL
- **5,5-Dimethyl-1,3-dioxane**. NIST WebBook. URL
- **5,5-Dimethyl-1,3-dioxane** Phase change d
- Simple and Chemoselective Deprotection of Acetals. Chemistry Letters. URL
- Experimental procedure for the deprotection of 2-Ethyl-**5,5-dimethyl-1,3-dioxane**. Benchchem. URL
- Dimethyl Acetals. Organic Chemistry Portal. URL
- Synthesis of 2,2-Dimethyl-1,3-dithiane from acetone and 1,3-propanedithiol. Benchchem. URL
- 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. URL
- Application Notes and Protocols for the Deprotection of 5,5-Dichloro-1,3-dioxane Deriv
- Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. PMC, National Institutes of Health. (2021-09-25). URL
- Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. URL

- 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. (2019-05-10). URL
- An efficient synthesis of 1,3-dioxane-4,6-diones. Arkivoc. URL
- Protection of 1,2-/1,3-Diols.
- US3470135A - Process for the preparation of polyacetal resin.
- 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane.
- A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. (2018-05-07). URL
- 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane.
- Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. URL
- 1,3-Dioxolane formation via Lewis acid-catalyzed reaction of ketones with oxiranes.
- ACETAL RESINS. Wiley Online Library. URL
- Synthesis of 2, 2-dimethyl-4-phenyl-[4][7]-dioxolane using zeolite encapsulated Co (II), Cu (II) and Zn (II) complexes.
- Synthesis of 1,3-dioxolanes. Organic Chemistry Portal. URL
- Chapter 2: General Methods for preparing Polymers. URL
- Polyacetal resin composition.
- DE102024137141A1 - POLYACETAL RESIN COMPOSITION.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 5,5-Dimethyl-1,3-dioxane | C₆H₁₂O₂ | CID 70109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 5,5-Dimethyl-1,3-dioxane-2-ethanol | C₈H₁₆O₃ | CID 4192179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]
- 9. Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The 5,5-Dimethyl-1,3-dioxane Scaffold: Structure and Properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b027643#potential-research-applications-of-5-5-dimethyl-1-3-dioxane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com